molecular formula C13H14N2O B13889709 2-Ethenyl-3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine

2-Ethenyl-3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine

Cat. No.: B13889709
M. Wt: 214.26 g/mol
InChI Key: IYMFCUFUZDQAOR-UHFFFAOYSA-N
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Description

2-(2-Ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethenyl-6-methylpyridine with ethyl oxalyl chloride in the presence of a base can lead to the formation of the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biological studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 2-Ethyl-6-methylpyridin-3-ol
  • 2-Methyl-5-vinylpyridine

Uniqueness

2-(2-Ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2-ethenyl-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole

InChI

InChI=1S/C13H14N2O/c1-4-10-8-14-13(16-10)11-7-6-9(3)15-12(11)5-2/h5-8H,2,4H2,1,3H3

InChI Key

IYMFCUFUZDQAOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C2=C(N=C(C=C2)C)C=C

Origin of Product

United States

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